3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that features a brominated benzamide core, a dihydroisoquinoline moiety, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of the bromine atom to the benzamide core.
Formation of the Isoquinoline Moiety: Cyclization reactions to form the dihydroisoquinoline structure.
Attachment of the Thiophene Ring: Coupling reactions to attach the thiophene ring to the ethyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the benzamide core.
Substitution: The bromine atom on the benzamide core can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Sulfoxides or sulfones from the thiophene ring.
Reduction Products: Alcohols or amines from the reduction of the carbonyl group.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology and Medicine
Pharmacology: Investigation as a potential therapeutic agent due to its structural similarity to bioactive molecules.
Biochemical Research: Use as a probe in studying enzyme interactions.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential precursor in drug development.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzamide: Lacks the thiophene ring.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide: Lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the thiophene ring in 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide may confer unique electronic properties and reactivity, making it distinct from similar compounds.
Properties
IUPAC Name |
3-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2OS/c23-19-8-3-7-17(13-19)22(26)24-14-20(21-9-4-12-27-21)25-11-10-16-5-1-2-6-18(16)15-25/h1-9,12-13,20H,10-11,14-15H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWODLIVVPGVLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)Br)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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